molecular formula C28H22O8 B141474 Bequinostatin C CAS No. 152175-74-1

Bequinostatin C

Cat. No. B141474
M. Wt: 486.5 g/mol
InChI Key: NJGDHHRUAFIFFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bequinostatin C is a natural product that belongs to the family of anthracycline antibiotics. It was first isolated from Streptomyces sp. in 1978 and has since been studied for its potential therapeutic properties. Bequinostatin C is known for its ability to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.

Mechanism Of Action

Bequinostatin C exerts its anti-cancer effects by intercalating into DNA and inhibiting DNA synthesis. It also generates reactive oxygen species (ROS), which can cause DNA damage and induce apoptosis in cancer cells. Bequinostatin C has been found to be more effective against cancer cells that are resistant to other chemotherapeutic agents.

Biochemical And Physiological Effects

Bequinostatin C has been shown to have a variety of biochemical and physiological effects. It can induce cell cycle arrest, DNA damage, and apoptosis in cancer cells. It has also been found to inhibit the expression of genes involved in cancer cell proliferation and survival. Bequinostatin C has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages And Limitations For Lab Experiments

Bequinostatin C has several advantages for lab experiments. It is a natural product that can be easily isolated from Streptomyces sp. It has been extensively studied for its potential therapeutic properties, and its mechanism of action is well understood. However, Bequinostatin C is a complex molecule that requires expertise in organic chemistry for synthesis. It is also difficult to obtain in large quantities, which can limit its use in lab experiments.

Future Directions

There are several future directions for the study of Bequinostatin C. One direction is to investigate its potential as a combination therapy with other chemotherapeutic agents. Another direction is to study its effects on cancer stem cells, which are known to be resistant to traditional chemotherapeutic agents. Additionally, the development of new synthetic methods for Bequinostatin C could increase its availability for lab experiments and potential clinical use.

Scientific Research Applications

Bequinostatin C has been extensively studied for its potential therapeutic properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Bequinostatin C has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. The ability of Bequinostatin C to selectively target cancer cells makes it a promising candidate for cancer treatment.

properties

CAS RN

152175-74-1

Product Name

Bequinostatin C

Molecular Formula

C28H22O8

Molecular Weight

486.5 g/mol

IUPAC Name

1,7,9,11-tetrahydroxy-8,13-dioxo-3-pentylbenzo[a]tetracene-2-carboxylic acid

InChI

InChI=1S/C28H22O8/c1-2-3-4-5-12-8-13-6-7-15-16(20(13)26(33)21(12)28(35)36)11-18-23(25(15)32)27(34)22-17(24(18)31)9-14(29)10-19(22)30/h6-11,29-30,32-33H,2-5H2,1H3,(H,35,36)

InChI Key

NJGDHHRUAFIFFQ-UHFFFAOYSA-N

SMILES

CCCCCC1=C(C(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)C(=O)O

Canonical SMILES

CCCCCC1=C(C(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)C(=O)O

Other CAS RN

152175-74-1

synonyms

8,13-dihydro-1,7,9,11-tetrahydroxy-8,13-dioxo-3-pentylbenzo(a)naphthacene-2-carboxylic acid
bequinostatin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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